molecular formula C9H10BrN3 B13289738 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13289738
M. Wt: 240.10 g/mol
InChI Key: ZABXHTCHXWBQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, ethyl, and methyl groups in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the ethylation process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine

Comparison: Compared to similar compounds, 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine has unique structural features, such as the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-3-7-4-6(2)12-9-8(10)5-11-13(7)9/h4-5H,3H2,1-2H3

InChI Key

ZABXHTCHXWBQMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C(C=NN12)Br)C

Origin of Product

United States

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